molecular formula C10H12ClNS B15277840 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Katalognummer: B15277840
Molekulargewicht: 213.73 g/mol
InChI-Schlüssel: HNKKXYIMQMVKGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that contains a benzothiazepine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chloroacetyl compound, followed by cyclization to form the benzothiazepine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted benzothiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific benzothiazepine ring structure, which imparts distinct chemical and biological properties. Its chloro and methyl substituents further differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Eigenschaften

Molekularformel

C10H12ClNS

Molekulargewicht

213.73 g/mol

IUPAC-Name

7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C10H12ClNS/c1-7-5-12-9-4-8(11)2-3-10(9)13-6-7/h2-4,7,12H,5-6H2,1H3

InChI-Schlüssel

HNKKXYIMQMVKGN-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2=C(C=CC(=C2)Cl)SC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.